molecular formula C11H9N3O3 B7499748 (2-Methyl-3-nitrophenyl)-pyrazol-1-ylmethanone

(2-Methyl-3-nitrophenyl)-pyrazol-1-ylmethanone

Cat. No.: B7499748
M. Wt: 231.21 g/mol
InChI Key: WLQHPVAYDUALPP-UHFFFAOYSA-N
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Description

(2-Methyl-3-nitrophenyl)-pyrazol-1-ylmethanone is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring attached to a methanone group, which is further substituted with a 2-methyl-3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-3-nitrophenyl)-pyrazol-1-ylmethanone typically involves the reaction of 2-methyl-3-nitrobenzoyl chloride with pyrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of by-products and reduce the overall production cost.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-3-nitrophenyl)-pyrazol-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Nucleophiles like amines or thiols, organic solvents like dimethylformamide.

Major Products Formed

    Oxidation: (2-Methyl-3-aminophenyl)-pyrazol-1-ylmethanone.

    Reduction: (2-Methyl-3-nitrophenyl)-pyrazol-1-ylmethanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Methyl-3-nitrophenyl)-pyrazol-1-ylmethanone involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific enzyme targeted by the compound.

Comparison with Similar Compounds

Similar Compounds

    (2-Methyl-3-nitrophenyl)-pyrazol-1-ylmethanol: A reduced form of the compound with a hydroxyl group instead of a carbonyl group.

    (2-Methyl-3-aminophenyl)-pyrazol-1-ylmethanone: An oxidized form with an amino group instead of a nitro group.

    (2-Methyl-3-nitrophenyl)-pyrazol-1-ylmethanethiol: A substituted form with a thiol group.

Uniqueness

(2-Methyl-3-nitrophenyl)-pyrazol-1-ylmethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and pyrazole groups makes it a versatile compound for various applications, particularly in medicinal chemistry where it can serve as a lead compound for drug development.

Properties

IUPAC Name

(2-methyl-3-nitrophenyl)-pyrazol-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c1-8-9(4-2-5-10(8)14(16)17)11(15)13-7-3-6-12-13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQHPVAYDUALPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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